molecular formula C17H16F3NOS2 B4942824 3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one

3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one

Cat. No. B4942824
M. Wt: 371.4 g/mol
InChI Key: WHSGYLLIBCAAMA-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one is a chemical compound with potential applications in scientific research. This compound is a thiazolidinone derivative that has been synthesized using various methods.

Scientific Research Applications

3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as an anti-diabetic agent.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and bacterial infections.
Biochemical and Physiological Effects:
Studies have shown that 3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one can exert various biochemical and physiological effects. These include reducing the production of pro-inflammatory cytokines, inhibiting cancer cell proliferation, and suppressing bacterial growth.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one in lab experiments is its potential to exhibit multiple biological activities. This can allow for the study of various disease states and the development of new therapeutic agents. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one. These include:
1. Further investigation of its mechanism of action and potential side effects.
2. Development of new derivatives with improved biological activity and selectivity.
3. Study of its potential use as an anti-diabetic agent.
4. Investigation of its potential use in combination with other drugs for the treatment of various diseases.
5. Development of new drug delivery systems to improve its bioavailability and pharmacokinetics.
Conclusion:
In conclusion, 3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative with potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising compound for the development of new therapeutic agents. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one can be achieved through various methods. One such method involves the reaction of 2-(trifluoromethyl)benzaldehyde with cyclohexyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with 2-mercaptoacetic acid to yield the final product.

properties

IUPAC Name

(5E)-3-cyclohexyl-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NOS2/c18-17(19,20)13-9-5-4-6-11(13)10-14-15(22)21(16(23)24-14)12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSGYLLIBCAAMA-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC=CC=C3C(F)(F)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-Cyclohexyl-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one

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